![molecular formula C13H21NO B13317863 7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one](/img/structure/B13317863.png)
7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one is a chemical compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . This compound is characterized by its spirocyclic structure, which includes a spiro[4.5]decane core with a dimethylamino group attached to a methylene bridge at the 7-position and a ketone group at the 8-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the spiro[4.5]decane core, which can be derived from commercially available starting materials.
Formation of the Methylene Bridge: The methylene bridge is introduced at the 7-position of the spiro[4.5]decane core through a series of reactions, including alkylation and deprotonation.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, where a suitable dimethylamine precursor reacts with the intermediate compound.
Formation of the Ketone Group: The ketone group at the 8-position is introduced through oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Analyse Chemischer Reaktionen
7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or other amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds and other complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Wirkmechanismus
The mechanism of action of 7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one involves its interactions with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, while the spirocyclic core provides structural rigidity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one include:
Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-: This compound has a similar spirocyclic core but differs in the substituents attached to the core.
Spiro[4.5]decan-7-one, 1,8-dimethyl-4-(1-methylethyl)-: This compound also shares the spirocyclic core but has different functional groups attached.
The uniqueness of this compound lies in its specific combination of the dimethylamino group and the ketone group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C13H21NO |
|---|---|
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
(9Z)-9-(dimethylaminomethylidene)spiro[4.5]decan-8-one |
InChI |
InChI=1S/C13H21NO/c1-14(2)10-11-9-13(6-3-4-7-13)8-5-12(11)15/h10H,3-9H2,1-2H3/b11-10- |
InChI-Schlüssel |
UZWURDXGOXFVIH-KHPPLWFESA-N |
Isomerische SMILES |
CN(C)/C=C\1/CC2(CCCC2)CCC1=O |
Kanonische SMILES |
CN(C)C=C1CC2(CCCC2)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


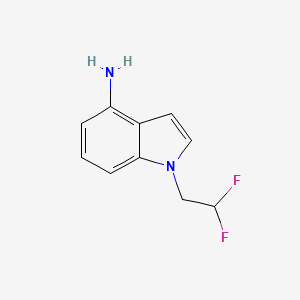
![4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine](/img/structure/B13317788.png)
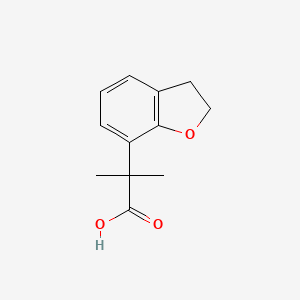
![10-Boc-2,10-diaza-spiro[6.5]dodecan-1-one](/img/structure/B13317796.png)
![1-Methyl-N-[3-(methylsulfanyl)propyl]piperidin-4-amine](/img/structure/B13317802.png)
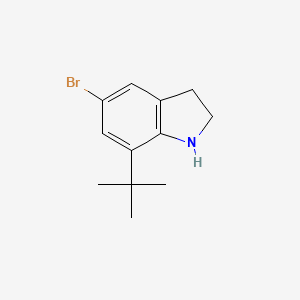
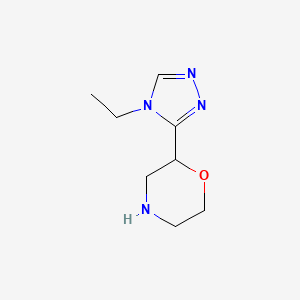


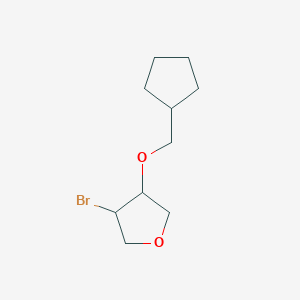
![3-Methylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13317851.png)
![5,7-Dioxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B13317855.png)

![3-[(3-Methylcyclopentyl)amino]propan-1-ol](/img/structure/B13317883.png)
